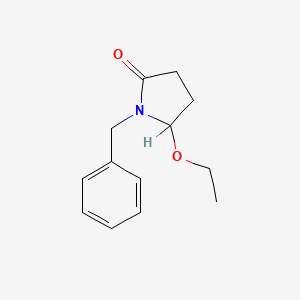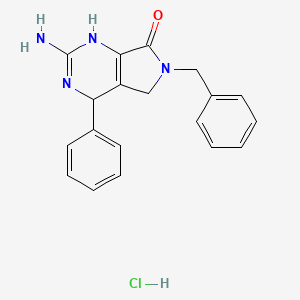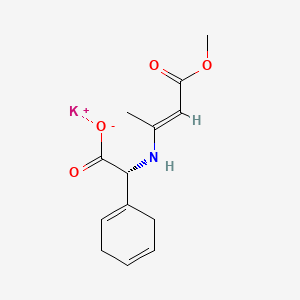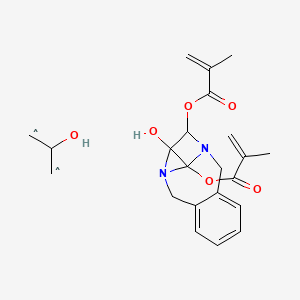
N,N,N',N'-Tetra(2-hydroxy-3-(methacryloyloxy)propyl)benzenedimethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetra(2-hydroxy-3-(methacryloyloxy)propyl)benzenedimethanamine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including hydroxyl, methacryloyloxy, and amine groups, which contribute to its versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetra(2-hydroxy-3-(methacryloyloxy)propyl)benzenedimethanamine typically involves a multi-step process. One common method includes the reaction of benzenedimethanamine with glycidyl methacrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of N,N,N’,N’-Tetra(2-hydroxy-3-(methacryloyloxy)propyl)benzenedimethanamine involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. Additionally, purification techniques such as distillation and chromatography are used to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetra(2-hydroxy-3-(methacryloyloxy)propyl)benzenedimethanamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The methacryloyloxy groups can be reduced to form corresponding alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the methacryloyloxy groups can produce primary or secondary alcohols.
Applications De Recherche Scientifique
N,N,N’,N’-Tetra(2-hydroxy-3-(methacryloyloxy)propyl)benzenedimethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent binding properties.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetra(2-hydroxy-3-(methacryloyloxy)propyl)benzenedimethanamine involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetrakis(2-Hydroxypropyl)ethylenediamine: Known for its use as a chelating agent and crosslinking agent in various applications.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Primarily used as a chelating agent and in metal extraction processes.
Uniqueness
N,N,N’,N’-Tetra(2-hydroxy-3-(methacryloyloxy)propyl)benzenedimethanamine is unique due to its combination of hydroxyl, methacryloyloxy, and amine groups, which provide it with a distinct set of chemical properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in various scientific research applications.
Propriétés
Numéro CAS |
72928-58-6 |
|---|---|
Formule moléculaire |
C22H26N2O6 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
[3-[[3-[[bis[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]methyl]phenyl]methyl-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]-2-hydroxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H20N2O5.C3H6O/c1-11(2)15(22)25-17-18(24)19(26-16(23)12(3)4)20(17)9-13-7-5-6-8-14(13)10-21(18)19;1-3(2)4/h5-8,17,24H,1,3,9-10H2,2,4H3;3-4H,1-2H2 |
Clé InChI |
VHVHVKYQOWSJOL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1C2(C3(N1CC4=CC=CC=C4CN23)OC(=O)C(=C)C)O.[CH2]C([CH2])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



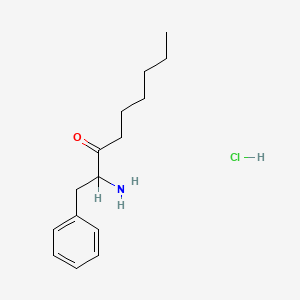
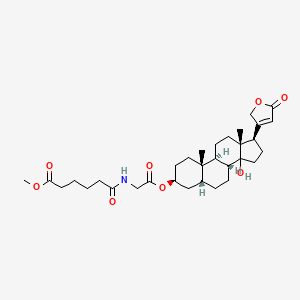
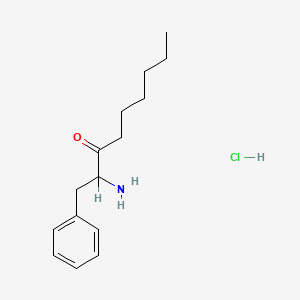

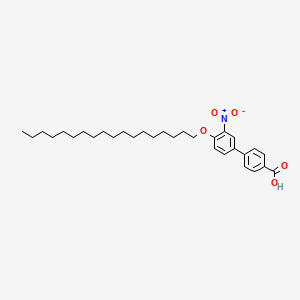
![(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol](/img/structure/B12704203.png)
